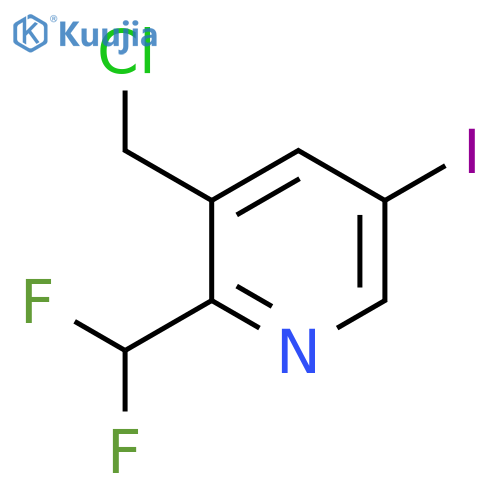

Cas no 1805033-34-4 (3-(Chloromethyl)-2-(difluoromethyl)-5-iodopyridine)

3-(Chloromethyl)-2-(difluoromethyl)-5-iodopyridine 化学的及び物理的性質

名前と識別子

-

- 3-(Chloromethyl)-2-(difluoromethyl)-5-iodopyridine

-

- インチ: 1S/C7H5ClF2IN/c8-2-4-1-5(11)3-12-6(4)7(9)10/h1,3,7H,2H2

- InChIKey: HFHHEOUJDKBPQA-UHFFFAOYSA-N

- ほほえんだ: IC1=CN=C(C(F)F)C(CCl)=C1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 147

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 12.9

3-(Chloromethyl)-2-(difluoromethyl)-5-iodopyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029075492-250mg |

3-(Chloromethyl)-2-(difluoromethyl)-5-iodopyridine |

1805033-34-4 | 97% | 250mg |

$489.60 | 2022-04-01 | |

| Alichem | A029075492-500mg |

3-(Chloromethyl)-2-(difluoromethyl)-5-iodopyridine |

1805033-34-4 | 97% | 500mg |

$855.75 | 2022-04-01 | |

| Alichem | A029075492-1g |

3-(Chloromethyl)-2-(difluoromethyl)-5-iodopyridine |

1805033-34-4 | 97% | 1g |

$1,534.70 | 2022-04-01 |

3-(Chloromethyl)-2-(difluoromethyl)-5-iodopyridine 関連文献

-

Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790

-

Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035

-

Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354

-

Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291

-

Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863

-

Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732

-

Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514

3-(Chloromethyl)-2-(difluoromethyl)-5-iodopyridineに関する追加情報

Research Brief on 3-(Chloromethyl)-2-(difluoromethyl)-5-iodopyridine (CAS: 1805033-34-4) in Chemical Biology and Pharmaceutical Applications

3-(Chloromethyl)-2-(difluoromethyl)-5-iodopyridine (CAS: 1805033-34-4) is a halogenated pyridine derivative that has recently gained attention in chemical biology and pharmaceutical research due to its versatile reactivity and potential as a building block for drug discovery. This compound features a unique combination of functional groups, including a chloromethyl, difluoromethyl, and iodo substituents, which make it a valuable intermediate for the synthesis of more complex molecules. Recent studies have explored its applications in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapies.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 3-(Chloromethyl)-2-(difluoromethyl)-5-iodopyridine as a key intermediate in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The researchers utilized the compound's reactive sites to introduce additional pharmacophores, resulting in derivatives with improved potency and selectivity. The study highlighted the compound's role in facilitating rapid structure-activity relationship (SAR) exploration, which is critical for optimizing drug candidates.

In addition to its applications in small-molecule drug development, this compound has also been investigated in the context of radiopharmaceuticals. A recent preprint on bioRxiv described its use as a precursor for the synthesis of iodine-124 labeled probes for positron emission tomography (PET) imaging. The difluoromethyl group was found to enhance the metabolic stability of the resulting tracer, addressing a common challenge in radiopharmaceutical design.

The synthetic accessibility of 3-(Chloromethyl)-2-(difluoromethyl)-5-iodopyridine has been another focus of recent research. A 2024 paper in Organic Process Research & Development presented a scalable, cost-effective synthesis route with improved yield and purity. The authors emphasized the importance of controlling reaction conditions to minimize the formation of byproducts, particularly those resulting from the reactivity of the chloromethyl group.

From a safety and pharmacological perspective, recent toxicological studies have provided preliminary data on the compound's properties. While the parent molecule shows moderate cytotoxicity in vitro, its derivatives demonstrate a wide range of biological activities depending on their structural modifications. Researchers have noted that the presence of both electron-withdrawing (iodo, difluoromethyl) and electron-donating (chloromethyl) groups creates interesting electronic properties that influence the compound's interactions with biological targets.

Looking forward, the unique structural features of 3-(Chloromethyl)-2-(difluoromethyl)-5-iodopyridine continue to inspire innovative applications in drug discovery. Current research directions include its use in PROTAC (proteolysis targeting chimera) development and as a versatile handle for bioconjugation in antibody-drug conjugates (ADCs). The compound's CAS number (1805033-34-4) has become increasingly prominent in patent applications, suggesting growing commercial interest in its pharmaceutical potential.

1805033-34-4 (3-(Chloromethyl)-2-(difluoromethyl)-5-iodopyridine) 関連製品

- 20676-54-4(Methyl 2-acetamido-5-chlorobenzoate)

- 2228541-67-9(O-2-(2-fluorophenyl)propylhydroxylamine)

- 878058-03-8(N-(3-acetamidophenyl)-2-({1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)acetamide)

- 2229603-95-4(1-1-(2,3-dihydro-1H-inden-1-yl)cyclopropylethan-1-ol)

- 946281-27-2(4-(morpholine-4-sulfonyl)-N-5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-ylbenzamide)

- 13005-11-3((1-Methylpyrrolidin-3-yl)methanamine)

- 1451391-49-3(3-(4-Bromo-2,6-dimethylphenylcarbamoyl)-4-fluorophenylboronic acid)

- 2305080-38-8((R)-1-Benzyl-3-methyl-[1,4]diazepane)

- 1126824-74-5(8-Bromo-[1,2,4]triazolo[4,3-A]pyridine)

- 1488659-82-0(N-(2-Propylaminoethyl)-4-nitroaniline)